molecular formula C20H18N2 B14291556 5-Benzyl-10-methyl-5,10-dihydrophenazine CAS No. 125106-04-9

5-Benzyl-10-methyl-5,10-dihydrophenazine

Cat. No.: B14291556
CAS No.: 125106-04-9
M. Wt: 286.4 g/mol
InChI Key: CBSIZSYEBDYJSA-UHFFFAOYSA-N
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Description

5-Benzyl-10-methyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C20H18N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-10-methyl-5,10-dihydrophenazine typically involves the reaction of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method includes the condensation of benzylamine with a methyl-substituted phenazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-10-methyl-5,10-dihydrophenazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its fully hydrogenated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds.

Scientific Research Applications

5-Benzyl-10-methyl-5,10-dihydrophenazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in studies involving electron transfer processes and as a probe for investigating biological redox reactions.

    Industry: It may be used in the production of dyes, pigments, and other materials requiring stable, nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 5-Benzyl-10-methyl-5,10-dihydrophenazine involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, making it useful in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate electron transfer, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5,10-dihydrophenazine
  • 5,10-Dimethyldihydrophenazine
  • 5,10-Dihydrophenazine

Uniqueness

Compared to similar compounds, 5-Benzyl-10-methyl-5,10-dihydrophenazine is unique due to the presence of both benzyl and methyl groups. These substituents can influence its chemical reactivity, stability, and potential applications. The benzyl group, in particular, can enhance its ability to participate in specific reactions and interactions, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

125106-04-9

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

5-benzyl-10-methylphenazine

InChI

InChI=1S/C20H18N2/c1-21-17-11-5-7-13-19(17)22(15-16-9-3-2-4-10-16)20-14-8-6-12-18(20)21/h2-14H,15H2,1H3

InChI Key

CBSIZSYEBDYJSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4

Origin of Product

United States

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